molecular formula C14H22N2 B7925332 N*1*-Cyclopropyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine

Cat. No.: B7925332
M. Wt: 218.34 g/mol
InChI Key: LSTZHIXDZVZVBR-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine is a tertiary amine derivative of ethane-1,2-diamine, featuring a cyclopropyl group and a 1-phenyl-propyl substituent on the same nitrogen atom. This compound is part of a broader class of diamines investigated for applications in pharmaceuticals and agrochemicals due to their structural versatility. While specific biological data for this compound are unavailable, its analogs exhibit varied pharmacological profiles, including anthelmintic activity (e.g., piperazine derivatives) . The compound is listed as discontinued in commercial catalogs, limiting current availability .

Properties

IUPAC Name

N'-cyclopropyl-N'-(1-phenylpropyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-14(12-6-4-3-5-7-12)16(11-10-15)13-8-9-13/h3-7,13-14H,2,8-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTZHIXDZVZVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N*1*-Cyclopropyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 1-phenylpropylamine in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N*1*-Cyclopropyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: N*1*-Cyclopropyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of cyclopropyl and phenylpropyl groups on biological activity. It can serve as a model compound for investigating structure-activity relationships.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may impart specific biological activities that could be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be exploited in various industrial processes.

Mechanism of Action

The mechanism of action of N*1*-Cyclopropyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The cyclopropyl and phenylpropyl groups may interact with enzymes or receptors, modulating their activity. The ethane-1,2-diamine backbone can facilitate binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
N1-Cyclopropyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine 1-phenyl-propyl, cyclopropyl C₁₄H₂₁N₂ ~217.3* Bulky alkyl-aryl substituent; moderate lipophilicity
N1-Cyclopropyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine 3-fluoro-benzyl C₁₂H₁₇FN₂ 208.28 Halogenation increases polarity; 96% purity
N1-Cyclopropyl-N1-(2,5-dichloro-benzyl)-ethane-1,2-diamine 2,5-dichloro-benzyl C₁₂H₁₅Cl₂N₂ 259.17 High lipophilicity; dichloro substitution enhances steric hindrance
N1-Cyclopropyl-N1-(2-iodo-benzyl)-ethane-1,2-diamine 2-iodo-benzyl C₁₂H₁₇IN₂ 316.18 Heavy atom (iodine) may influence crystallinity; 95% purity
N1-(6-Chloro-pyridin-3-ylMethyl)-N1-cyclopropyl-ethane-1,2-diamine 6-chloro-pyridin-3-ylmethyl C₁₁H₁₆ClN₃ 225.72 Heterocyclic substituent; basic nitrogen enhances solubility
N1-Cyclopropyl-N1-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-ethane-1,2-diamine dihydro-benzo[1,4]dioxin-6-ylmethyl C₁₃H₁₇NO₂N₂* ~251.3* Oxygen-rich substituent; potential for improved hydrogen bonding
N1-Cyclopropyl-N1-(furan-2-ylmethyl)-ethane-1,2-diamine furan-2-ylmethyl C₁₀H₁₇N₂O 195.26 Electron-rich heterocycle; may enhance metabolic stability

*Estimated values where direct data are unavailable.

Key Structural and Functional Insights

Halogenated derivatives (e.g., 2,5-dichloro-benzyl ) exhibit higher molecular weights and lipophilicity (ClogP >3), favoring lipid bilayer penetration but risking toxicity.

Electronic Effects :

  • Fluorine in 3-fluoro-benzyl derivatives enhances polarity and metabolic stability via reduced CYP450-mediated oxidation .
  • Pyridine and furan substituents introduce heteroatoms, improving water solubility and hydrogen-bonding capacity .

Iodo-substituted analogs (e.g., ) may serve as heavy-atom derivatives for X-ray crystallography studies.

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